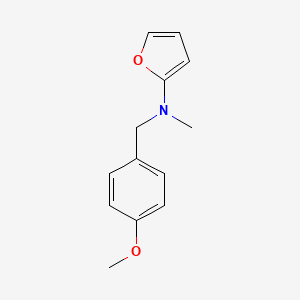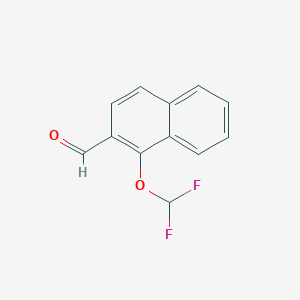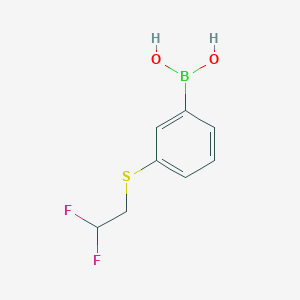
3-(2,2-Difluoroethylthio)-benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluoroethylthio)-benzeneboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. The presence of both boronic acid and difluoroethylthio groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethylthio)-benzeneboronic acid typically involves the introduction of the difluoroethylthio group to a boronic acid derivative. One common method involves the reaction of 3-bromobenzeneboronic acid with 2,2-difluoroethylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluoroethylthio)-benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoroethylthio group can be reduced to form the corresponding ethylthio derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Ethylthio derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,2-Difluoroethylthio)-benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluoroethylthio)-benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The difluoroethylthio group can enhance the lipophilicity and binding affinity of the compound, allowing it to interact more effectively with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2-Difluoroethylthio)-phenylboronic acid
- 3-(2,2-Difluoroethylthio)-benzenephosphonic acid
- 3-(2,2-Difluoroethylthio)-benzeneacetic acid
Uniqueness
3-(2,2-Difluoroethylthio)-benzeneboronic acid is unique due to the presence of both boronic acid and difluoroethylthio groups. This combination allows it to participate in a wide range of chemical reactions and enhances its utility in various applications. The difluoroethylthio group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability .
Propriétés
Numéro CAS |
915402-02-7 |
|---|---|
Formule moléculaire |
C8H9BF2O2S |
Poids moléculaire |
218.03 g/mol |
Nom IUPAC |
[3-(2,2-difluoroethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O2S/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8,12-13H,5H2 |
Clé InChI |
PRMUZXGMCOKPHU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)SCC(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








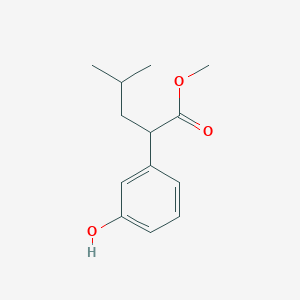


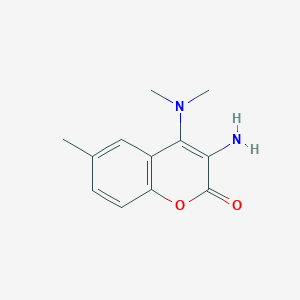
![1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11884629.png)
